Piperazine Phosphate

Description

Properties

IUPAC Name |

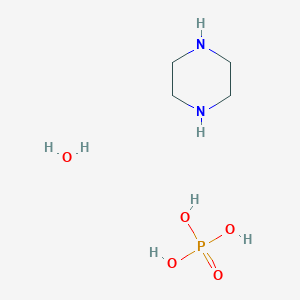

phosphoric acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGABIJVFLPSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18534-18-4, 14538-56-8 | |

| Record name | Piperazine, phosphate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of piperazine phosphate, a widely utilized anthelmintic agent. It covers its synthesis, physicochemical and pharmacokinetic properties, detailed mechanism of action, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is a direct acid-base reaction involving the formation of a salt from piperazine and phosphoric acid.[1] Piperazine itself is a cyclic secondary amine, while phosphoric acid provides the acidic counter-ion to form the stable, crystalline phosphate salt.[1]

Chemical Reaction

The reaction involves the protonation of the two nitrogen atoms of the piperazine ring by phosphoric acid, resulting in the formation of this compound.

C₄H₁₀N₂ + H₃PO₄ → C₄H₁₀N₂·H₃PO₄

Experimental Protocol: Salt Formation

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous piperazine

-

Phosphoric acid (H₃PO₄)

-

Ethanol or Dichloromethane (as solvent)

-

Reaction vessel with stirring and heating capabilities

-

Dropping funnel

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolution of Reactants: Dissolve anhydrous piperazine in a suitable organic solvent (e.g., ethanol) in the reaction vessel. In a separate container, dissolve phosphoric acid in the same solvent.

-

Heating: Gently heat the phosphoric acid solution in the reaction vessel to approximately 45–60°C under continuous stirring.[1]

-

Controlled Addition: Add the piperazine solution dropwise to the heated phosphoric acid solution using a dropping funnel.[1] Maintain continuous and vigorous stirring to ensure a homogenous reaction mixture and controlled salt formation (salification).[1]

-

Reaction Completion: After the addition is complete, maintain the temperature and stirring for a short period to ensure the reaction goes to completion.

-

Crystallization: Slowly cool the reaction mixture to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.[1]

-

Isolation and Drying: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. Dry the purified this compound crystals under a vacuum.

References

The Primary Role of Piperazine Phosphate in Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine Phosphate is a heterocyclic amine that has long been a subject of scientific inquiry, primarily for its potent anthelmintic properties. In the realm of research, its principal application is as a GABA (γ-aminobutyric acid) receptor agonist to study and combat parasitic nematode infections. This technical guide provides a comprehensive overview of the core use of this compound in research, detailing its mechanism of action, quantitative efficacy data, experimental protocols, and the associated signaling pathways and research workflows.

Core Mechanism of Action: GABA Receptor Agonism in Nematodes

The primary research application of this compound revolves around its selective action on the neuromuscular system of nematodes. It functions as a potent agonist of GABA receptors, which are ligand-gated chloride ion channels, at the neuromuscular junctions of these invertebrates.[1]

In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle function.[2] Unlike vertebrates, where GABAergic signaling is predominantly confined to the central nervous system, in nematodes, these receptors are crucial for peripheral muscle control.[1] This physiological difference forms the basis for the selective toxicity of piperazine compounds against helminths.

Upon binding to the GABA receptors on the nematode's muscle cells, this compound potentiates the opening of chloride (Cl-) channels. This leads to an influx of negatively charged chloride ions, causing hyperpolarization of the muscle cell membrane. The sustained hyperpolarized state renders the muscle cells less responsive to excitatory stimuli, resulting in a flaccid paralysis of the worm. The paralyzed nematodes are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled through peristalsis.[3][4]

Quantitative Data on Anthelmintic Efficacy

The efficacy of piperazine salts has been quantified in numerous in vitro and in vivo research studies. The following tables summarize key findings, providing a comparative look at its performance.

Table 1: In Vitro Efficacy of Piperazine Salts against Helminths

| Compound | Helminth Model | Concentration | Effect | Time to Paralysis (min) | Time to Death (min) |

| Piperazine Citrate | Pheretima posthuma | 10 mg/mL | Paralysis & Death | 25.00 | 64.00 |

| Piperazine Citrate | Ascardia galli | 100 mg/mL | Paralysis & Death | 6.68 | 9.98 |

Pheretima posthuma (earthworm) is a common model organism for in vitro anthelmintic studies due to its physiological resemblance to intestinal roundworms. Ascardia galli is a parasitic roundworm of poultry.

Table 2: In Vivo Efficacy of Piperazine Salts against Nematode Infections

| Compound | Host Animal | Parasite | Dosage | Efficacy (Fecal Egg Count Reduction %) |

| Piperazine Dihydrochloride | Pigs | Ascaris suum | 200 mg/kg body weight | 99-100% |

| Piperazine Dihydrochloride | Pigs | Oesophagostomum spp. | 200 mg/kg body weight | 99-100% |

| This compound | Humans | Ascaris lumbricoides | Standard Oral Treatment | 71% (by day 10) |

| Piperazine Citrate | Calves | Ascariasis | 220 mg/kg body weight | 97.27% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are standard protocols for key experiments involving the evaluation of this compound's anthelmintic activity.

In Vitro Adult Worm Motility Assay

This assay is a fundamental screening method to directly assess the effect of a compound on the motility and viability of adult worms.

Materials:

-

Adult earthworms (Pheretima posthuma), 5-8 cm in length.

-

This compound solutions of varying concentrations (e.g., 10, 25, 50, 100 mg/mL) prepared in normal saline.

-

Positive control (e.g., Albendazole at a standard concentration).

-

Negative control (Normal saline).

-

Petri dishes, pipettes, stopwatch, and a constant temperature incubator (37°C).

Methodology:

-

Worm Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering debris.

-

Group Allocation: Place individual worms in separate Petri dishes containing 25 mL of normal saline.

-

Exposure: Replace the normal saline with the respective test solutions (different concentrations of this compound), positive control, or negative control.

-

Observation: Record the time of paralysis, which is noted when the worms exhibit no movement except when vigorously shaken. The time of death is recorded when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).[5]

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic drug in a host animal by measuring the reduction in the number of parasite eggs shed in the feces.

Materials:

-

A group of naturally or experimentally infected host animals (e.g., swine, sheep).

-

This compound at the desired dosage.

-

Fecal collection bags or containers.

-

Microscope, McMaster slides, and flotation solution (e.g., saturated sodium chloride).

Methodology:

-

Pre-Treatment Sampling: Collect individual fecal samples from all animals on day 0 (before treatment).

-

Treatment: Administer this compound orally to the treatment group at the specified dose. An untreated control group should also be maintained.

-

Post-Treatment Sampling: Collect fecal samples from both the treated and control groups 10-14 days after treatment.

-

Fecal Egg Count: Use the McMaster technique to determine the number of eggs per gram (EPG) of feces for each sample.

-

Efficacy Calculation: Calculate the percentage reduction in fecal egg count using the following formula: % FECR = [1 - (Mean EPG in treated group post-treatment / Mean EPG in treated group pre-treatment)] x 100

Mandatory Visualizations

Signaling Pathway of this compound in Nematode Muscle Cells

Caption: GABAergic signaling pathway activated by this compound in nematode muscle cells.

Experimental Workflow for Anthelmintic Drug Discovery and Evaluation

Caption: A generalized experimental workflow for the discovery and evaluation of new anthelmintic drugs.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine | drug | Britannica [britannica.com]

- 4. media.neliti.com [media.neliti.com]

- 5. GABA receptors differentially regulate life span and health span in C. elegans through distinct downstream mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anthelmintic Activity of Piperazine Phosphate Against Ascaris lumbricoides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascariasis, caused by the nematode Ascaris lumbricoides, remains a significant global health concern, affecting a substantial portion of the world's population, particularly in developing regions. Piperazine and its salts, including piperazine phosphate, have long been utilized as an effective and affordable treatment for this parasitic infection. This technical guide provides a comprehensive overview of the anthelmintic activity of this compound against Ascaris lumbricoides. It delves into the primary mechanism of action, presents available quantitative efficacy data, details experimental protocols for its evaluation, and illustrates key pathways and workflows through diagrams. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anthelmintic drugs.

Mechanism of Action

Piperazine exerts its anthelmintic effect by inducing a flaccid paralysis in Ascaris lumbricoides, leading to the expulsion of the worms from the host's gastrointestinal tract through normal peristaltic movements. This paralysis is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist in the nematode's neuromuscular system.[1][2][3]

The key steps in piperazine's mechanism of action are:

-

GABA Receptor Agonism: Piperazine acts as an agonist at the GABA receptors located on the muscle cells of Ascaris lumbricoides.[1][2]

-

Chloride Channel Opening: This binding potentiates the opening of chloride ion (Cl-) channels.[1][3]

-

Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane.[2][4]

-

Flaccid Paralysis: The state of hyperpolarization makes the muscle cells less excitable and unresponsive to contractile stimuli, resulting in a state of flaccid paralysis.[1]

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's intestine and are consequently expelled with the feces.[1][5]

This mechanism of action is selective for nematodes as the vertebrate neuromuscular junction primarily uses acetylcholine, and the GABA receptors in vertebrates are pharmacologically distinct from those in nematodes.[6]

Signaling Pathway Diagram

Caption: this compound's Mechanism of Action.

Quantitative Efficacy Data

The efficacy of piperazine salts against Ascaris lumbricoides has been evaluated in numerous studies. The data, however, varies depending on the specific salt used, the dosage regimen, and the worm burden of the infected population.

In Vivo Efficacy in Humans

| Piperazine Salt | Dosage Regimen | Infection Intensity | Cure Rate (%) | Reference |

| Piperazine Citrate | Single dose, repeated after 2 weeks | Low | 53 | [7] |

| Piperazine Citrate | Single dose, repeated after 2 weeks | Moderate | 31 | [7] |

| Piperazine Citrate | Single dose, repeated after 2 weeks | Heavy | 36 | [7] |

| This compound (in combination) | Single dose for 2 successive days | Not specified | 86 | [8] |

In Vivo Efficacy in Animal Models

| Piperazine Salt | Animal Model | Parasite | Dosage | Efficacy (%) | Reference |

| Piperazine Dihydrochloride | Pigs | Ascaris suum | 200 mg/kg | 99-100 | [9] |

Note: Ascaris suum is a closely related species to Ascaris lumbricoides and is often used as a model organism.

Experimental Protocols

In Vitro Anthelmintic Activity Assessment (Paralysis Assay)

This protocol is a generalized procedure based on common practices for evaluating the in vitro activity of anthelmintics against adult Ascaris worms.

Objective: To determine the paralytic effect of this compound on adult Ascaris lumbricoides.

Materials:

-

Adult Ascaris lumbricoides worms (obtained from freshly slaughtered pigs or other suitable hosts)

-

This compound solutions of varying concentrations (e.g., 0.1, 1, 10, 100 µg/mL)

-

Control solution (e.g., physiological saline or a suitable buffer)

-

Petri dishes or beakers

-

Incubator set at 37°C

-

Stopwatch or timer

-

Dissecting needles or probes

Procedure:

-

Worm Preparation:

-

Collect adult Ascaris worms and wash them thoroughly with physiological saline to remove any debris.

-

Acclimatize the worms in a suitable maintenance medium (e.g., Locke's solution) at 37°C for 1-2 hours.

-

Select healthy, motile worms of similar size for the assay.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the maintenance medium.

-

Add a defined volume (e.g., 20 mL) of each test concentration and the control solution to separate petri dishes.

-

Place one or two worms in each dish.

-

-

Observation and Data Collection:

-

Incubate the dishes at 37°C.

-

Observe the motility of the worms at regular intervals (e.g., every 15-30 minutes) for a total of 3-4 hours.

-

Gently stimulate the worms with a dissecting needle to assess their response.

-

Record the time taken for each worm to become completely paralyzed (i.e., no movement even upon stimulation).

-

The endpoint is the time to paralysis or the percentage of paralyzed worms at a specific time point.

-

Data Analysis:

-

Calculate the mean time to paralysis for each concentration.

-

Plot a dose-response curve (concentration vs. time to paralysis or percentage of paralysis).

-

Determine the EC50 (Effective Concentration 50), the concentration of the drug that causes paralysis in 50% of the worms within a specific time frame.

In Vivo Efficacy Assessment (Animal Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model infected with a suitable nematode, often a proxy for Ascaris lumbricoides.

Objective: To determine the in vivo anthelmintic efficacy of this compound.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Infective eggs of a suitable nematode (e.g., Ascaris suum for immunological studies, or a rodent-specific nematode like Syphacia muris for general anthelmintic screening)

-

This compound formulation for oral administration

-

Vehicle control (the formulation without the active ingredient)

-

Animal caging and husbandry equipment

-

Fecal collection apparatus

-

Microscope and slides for fecal egg counts

-

Equipment for necropsy and worm recovery

Procedure:

-

Infection of Animals:

-

Experimentally infect the animals with a known number of infective nematode eggs via oral gavage.

-

Allow sufficient time for the infection to establish (pre-patent period).

-

-

Treatment:

-

Randomly assign the infected animals to treatment and control groups.

-

Administer the this compound formulation orally to the treatment group at various dose levels.

-

Administer the vehicle control to the control group.

-

The treatment can be a single dose or multiple doses over a few days.

-

-

Post-Treatment Monitoring:

-

Collect fecal samples from each animal at specific time points post-treatment (e.g., days 7, 14, and 21).

-

Perform fecal egg counts using a standardized technique (e.g., McMaster technique) to determine the reduction in egg shedding.

-

-

Worm Burden Assessment:

-

At the end of the study period, euthanize the animals.

-

Perform necropsy and carefully collect the worms from the gastrointestinal tract.

-

Count the number of adult worms in each animal.

-

Data Analysis:

-

Fecal Egg Count Reduction (FECR): Calculate the percentage reduction in fecal egg counts for the treated groups compared to the control group. FECR (%) = [1 - (Mean eggs per gram in treated group / Mean eggs per gram in control group)] x 100

-

Worm Burden Reduction: Calculate the percentage reduction in the number of adult worms in the treated groups compared to the control group. Worm Reduction (%) = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

-

Determine the ED50 (Effective Dose 50), the dose of the drug that causes a 50% reduction in worm burden or fecal egg count.

Experimental Workflow Diagram

Caption: Workflow for In Vitro and In Vivo Evaluation.

Logical Relationships in Drug Evaluation

The evaluation of an anthelmintic drug like this compound follows a logical progression from in vitro studies to in vivo and clinical trials. This ensures a thorough understanding of the drug's activity and safety before its widespread use.

Caption: Logical Progression of Anthelmintic Drug Development.

Conclusion

This compound remains a relevant anthelmintic for the treatment of ascariasis due to its well-understood mechanism of action, demonstrated efficacy, and affordability. Its ability to induce flaccid paralysis in Ascaris lumbricoides through GABA receptor agonism is a key pharmacological feature. While newer anthelmintics are available, piperazine continues to play a role in mass deworming programs and specific clinical situations. This technical guide has provided a consolidated resource on the core scientific and technical aspects of this compound's activity against A. lumbricoides, which can aid in future research and development efforts in the field of anthelmintics. Further research to elucidate the specific subunits of the Ascaris GABA receptor and to obtain more standardized quantitative efficacy data would be beneficial for a more complete understanding of this classic anthelmintic.

References

- 1. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]

- 2. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. binasss.sa.cr [binasss.sa.cr]

- 9. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Action of Piperazine Phosphate on Nematode GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a long-standing anthelmintic, exerts its primary therapeutic effect by acting as a potent agonist at γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of susceptible nematodes. This agonism leads to hyperpolarization of muscle cell membranes, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host. This technical guide provides a comprehensive overview of the molecular mechanism of piperazine phosphate, focusing on its interaction with nematode GABA receptors. It consolidates quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action: GABA Receptor Agonism

The primary target of piperazine in nematodes is the ionotropic GABA receptor, a ligand-gated chloride ion channel.[1][2] In contrast to vertebrates where GABAergic signaling is predominantly in the central nervous system, in nematodes, these receptors are crucial for inhibitory control of somatic muscles.[1][3] Piperazine mimics the action of GABA, binding to and activating these receptors.[2][4] This activation opens the chloride (Cl⁻) channels, leading to an influx of negatively charged chloride ions into the muscle cell.[1] The resulting hyperpolarization of the muscle cell membrane renders it less responsive to excitatory stimuli, leading to a state of flaccid paralysis.[1][4] The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristaltic action.[2][5]

The primary GABA receptor subtype implicated in piperazine's anthelmintic action in nematodes is the UNC-49 receptor.[6][7][8] The unc-49 gene in Caenorhabditis elegans is unique in that it encodes three distinct GABA receptor subunits (UNC-49A, UNC-49B, and UNC-49C) through alternative splicing.[1][9] The functional receptor at the neuromuscular junction is a heteromer composed of UNC-49B and UNC-49C subunits.[7][8][10] While UNC-49B can form functional homomeric receptors, the in vivo receptor is a combination of UNC-49B and UNC-49C, with the UNC-49C subunit playing a role in modulating receptor kinetics, such as accelerating desensitization.[8][10]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of piperazine with nematode GABA receptors.

Table 1: EC₅₀ Values of Piperazine in Nematode Paralysis Assays

| Nematode Species | EC₅₀ (mM) | Reference |

| Pratylenchus penetrans | 12.3 | [9] |

| Meloidogyne incognita | 13.4 | [9] |

| Heterodera glycines | 14.4 | [9] |

| Ascaris suum | Induces paralysis at >0.1 mM | [10] |

| Caenorhabditis elegans | Induces paralysis at 25 mM | [7] |

Table 2: Single-Channel Properties of Piperazine-Activated GABA Receptors in Ascaris suum

| Parameter | Value | Conditions | Reference |

| Single-Channel Conductance | ~22 pS | Symmetrical 170 mM Cl⁻ | [11] |

| Mean Open Time | ~14 ms | 500 µM piperazine, -75 mV, 22°C | [11] |

Signaling Pathway

The signaling pathway initiated by piperazine at the nematode neuromuscular junction is a direct and rapid process leading to muscle inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of piperazine's effects on nematode GABA receptors.

Nematode Paralysis Assay

This assay is a fundamental method for quantifying the anthelmintic efficacy of piperazine.

Objective: To determine the concentration of this compound that causes paralysis in a population of nematodes over a specified time.

Materials:

-

Nematode culture (e.g., C. elegans, A. suum)

-

Multi-well plates (e.g., 24-well or 96-well)

-

M9 buffer or appropriate culture medium

-

This compound stock solution

-

Microscope

Procedure:

-

Nematode Preparation: Synchronize nematode cultures to obtain a population of a specific developmental stage (e.g., L4 larvae or young adults). Wash the nematodes with M9 buffer to remove any bacteria or debris.

-

Assay Setup: Dispense a known number of nematodes (e.g., 20-30) into each well of a multi-well plate containing M9 buffer.

-

Drug Application: Prepare serial dilutions of this compound in M9 buffer. Add the piperazine solutions to the wells to achieve the desired final concentrations. Include a control group with only M9 buffer.

-

Incubation: Incubate the plates at a constant temperature suitable for the nematode species (e.g., 20°C for C. elegans).

-

Scoring Paralysis: At regular time intervals (e.g., every hour for 4-6 hours), observe the nematodes under a microscope. A nematode is considered paralyzed if it does not move when gently prodded with a platinum wire or when the plate is tapped.

-

Data Analysis: For each concentration and time point, calculate the percentage of paralyzed nematodes. Plot the percentage of paralysis against the piperazine concentration to determine the EC₅₀ value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the muscle cell membrane in response to piperazine application.

Objective: To characterize the electrophysiological response of nematode muscle GABA receptors to piperazine.

Materials:

-

Dissected nematode preparation or cultured nematode muscle cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular recording solutions

-

Perfusion system for drug application

-

This compound solution

Procedure:

-

Preparation of Nematodes: Dissect adult nematodes to expose the body wall muscles. A brief enzymatic digestion (e.g., with collagenase) can help to clean the muscle cells.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ. Fill the pipette with the intracellular solution.

-

Obtaining a Gigaseal: Approach a muscle cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) to record GABA-activated currents.

-

Drug Application: Perfuse the preparation with the extracellular solution containing a known concentration of this compound.

-

Data Recording and Analysis: Record the inward chloride currents elicited by piperazine. Analyze the current amplitude, activation, and desensitization kinetics.

Receptor Binding Assay (General Protocol)

While specific protocols for piperazine binding to nematode GABA receptors are not widely published, a general radioligand binding assay can be adapted.

Objective: To determine the binding affinity (Kᵢ or Kₔ) of piperazine for nematode GABA receptors.

Materials:

-

Nematode membrane preparations (enriched for GABA receptors)

-

Radiolabeled GABA agonist (e.g., [³H]muscimol)

-

This compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize nematodes and isolate the membrane fraction through differential centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the incubation buffer.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the piperazine concentration. Use competitive binding analysis to calculate the IC₅₀ and subsequently the Kᵢ of piperazine.

Conclusion

This compound remains a relevant subject of study for understanding anthelmintic mechanisms. Its specific action as a GABA receptor agonist in nematodes, primarily targeting the UNC-49 receptor, provides a clear example of exploiting physiological differences between parasite and host. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate this and other neuromuscular targets in the ongoing search for novel and effective anthelmintics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro compound toxicity protocol for nematodes [protocols.io]

- 6. Pharmacological characterization of the homomeric and heteromeric UNC-49 GABA receptors in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the homomeric and heteromeric UNC-49 GABA receptors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Piperazine Phosphate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of Piperazine Phosphate, a widely used anthelmintic agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical methods.

Chemical and Physical Properties

This compound is the phosphate salt of piperazine, a heterocyclic amine. It is commercially available in both anhydrous and monohydrate forms. There is some inconsistency in the literature and commercial listings regarding the specific CAS numbers for each form. The most commonly cited CAS numbers are detailed below.

Table 1: Chemical Identifiers and Molecular Weights

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| Molecular Formula | C₄H₁₀N₂ · H₃PO₄ | C₄H₁₀N₂ · H₃PO₄ · H₂O |

| Molecular Weight | 184.13 g/mol [1][2][3] | 202.15 g/mol [4][5][6][7] |

| CAS Number | 14538-56-8[1][2][3][8] | 18534-18-4[5][6][9][10] |

| Synonyms | Piperazinium dihydrogen phosphate, Piperazine monophosphate[1][2] | This compound hydrate[10] |

Table 2: Physical and Chemical Properties

| Property | Description |

| Appearance | White crystalline powder or crystals.[5][10] |

| Odor | Odorless.[10] |

| Taste | Slightly acidic.[8] |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol.[8][10] |

| Melting Point | Approximately 222°C (with decomposition).[8] |

| pH (1 in 100 solution) | 6.0 - 6.5[8] |

Mechanism of Action: Anthelmintic Activity

Piperazine's efficacy as an anthelmintic agent stems from its activity as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[4][5][11] This mechanism provides a selective toxicity profile, as GABAergic signaling in vertebrates is primarily confined to the central nervous system, whereas in nematodes, it plays a crucial role in the peripheral neuromuscular system.[5]

The binding of piperazine to nematode GABA receptors on muscle cells triggers the opening of chloride ion (Cl⁻) channels.[5] The subsequent influx of chloride ions leads to hyperpolarization of the muscle cell membrane.[4][5] This state of increased negative charge makes the muscle cells less responsive to excitatory stimuli, resulting in flaccid paralysis of the worm.[5] The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled through normal peristaltic action.[4][5]

Experimental Protocols

A variety of analytical methods are available for the identification, purity assessment, and quantitative analysis of this compound.

Assay by Potentiometric Titration

This method is described in pharmacopoeial monographs for the determination of this compound content.[8]

Principle: The basic nitrogen atoms in the piperazine moiety are titrated with a standardized solution of a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.

Reagents and Equipment:

-

0.1 M Perchloric acid in glacial acetic acid

-

Formic acid

-

Acetic acid, glacial

-

Potentiometer with a suitable electrode system

Procedure:

-

Accurately weigh approximately 0.15 g of this compound.

-

Dissolve the sample in 10 mL of formic acid.

-

Add 60 mL of glacial acetic acid.

-

Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

-

Perform a blank determination and make any necessary corrections.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 9.207 mg of C₄H₁₀N₂·H₃PO₄.[8]

Chromatographic Purity

Thin-layer chromatography (TLC) is a common method for assessing the purity of this compound and detecting the presence of related substances.[6]

Principle: The sample is spotted on a TLC plate and developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized, and their intensities are compared to those of standards.

Materials:

-

TLC plates coated with silica gel

-

Developing chamber

-

Mobile phase: A freshly prepared mixture of acetone and 13.5 N ammonium hydroxide (80:20)[6]

-

Visualization reagent: Ninhydrin solution

-

Standard solutions of this compound and potential impurities (e.g., ethylenediamine, triethylenediamine)[6]

Procedure:

-

Prepare test and standard solutions in a suitable solvent (e.g., a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2)).[6]

-

Apply equal volumes of the test and standard solutions to the TLC plate.

-

Develop the chromatogram in the developing chamber until the solvent front has moved approximately three-fourths of the length of the plate.[6]

-

Remove the plate, mark the solvent front, and dry the plate at 105°C.[6]

-

Spray the plate with a ninhydrin solution and heat to visualize the spots.[6]

-

Compare the intensity of any secondary spots in the test solution chromatogram with the principal spots in the standard solution chromatograms.

Spectrophotometric and HPLC Methods

Modern analytical techniques offer high sensitivity and specificity for the quantification of piperazine.

-

Spectrophotometric Methods: A method has been developed for the determination of piperazine and its salts based on their interaction with phenothiazine and N-bromosuccinimide, with measurements made at 595 nm.[9]

-

High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been reported for the determination of piperazine. These often involve pre-column derivatization to introduce a chromophore or fluorophore, allowing for sensitive detection by UV or fluorescence detectors.[12][13] HPLC coupled with mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying piperazine in various matrices, including plasma.[7][13]

Conclusion

This compound remains a significant compound in the field of anthelmintic therapy. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is crucial for its effective and safe use in research and drug development. This guide provides a foundational overview to support these endeavors.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Early discovery and development of piperazine-based anthelmintics

An In-depth Technical Guide to the Early Discovery and Development of Piperazine-Based Anthelmintics

Introduction

The journey of piperazine from an industrial chemical to a cornerstone of helminthiasis treatment marks a significant chapter in the history of medicinal chemistry. Initially explored for its ability to dissolve uric acid, its potent anthelmintic properties were recognized and brought to the forefront of medicine in the mid-20th century.[1][2] Marketed by Bayer in the early 1900s and formally introduced as an anthelmintic in 1953, piperazine and its derivatives offered a safe and effective treatment for infections caused by intestinal roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1][2][3][4][5] This guide provides a technical overview of the early discovery, mechanism of action, and development of piperazine-based anthelmintics for researchers, scientists, and drug development professionals.

Early Development: From Base to Pharmaceutical Salts

The parent compound, piperazine, is a simple, six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[2] For pharmaceutical use, the base is typically converted into more stable and palatable salts. The most common forms developed during the early period were piperazine citrate and piperazine adipate.[3] These salts offered improved solubility, stability, and patient compliance compared to the hygroscopic and alkaline parent compound.[1] Piperazine adipate, for instance, was noted for containing a higher percentage of active piperazine (37%) and having a more pleasant taste compared to other derivatives like piperazine bis-phenyl acetate.[6]

Mechanism of Action: Inducing Flaccid Paralysis

The primary mode of action for piperazine is the induction of flaccid paralysis in susceptible helminths, which prevents them from maintaining their position in the host's gastrointestinal tract.[3][7][8] The paralyzed worms are then passively expelled by normal peristalsis.[4][5][9]

Early investigations into this mechanism revealed that piperazine acts as a potent agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[1][3][4] This interaction mimics the effect of GABA, leading to an increased influx of chloride ions into the muscle cells.[9] The resulting hyperpolarization of the muscle cell membrane makes the muscle unresponsive to contractile stimuli, causing paralysis.[9] The selectivity of piperazine for helminths is attributed to the differences between invertebrate and vertebrate GABA receptors, making it relatively non-toxic to the host at therapeutic doses.[1][3] An earlier hypothesis also suggested that piperazine might block acetylcholine at the myoneural junction.[3]

Caption: Proposed signaling pathway for piperazine's anthelmintic action.

Quantitative Data: Efficacy and Dosage

Early clinical trials established the efficacy of piperazine salts against common intestinal nematodes. Dosages were determined based on patient age and weight, and the specific parasite being targeted.

| Target Helminth | Piperazine Salt | Patient Group | Dosage Regimen | Reported Efficacy | Reference |

| Enterobius vermicularis (Pinworm) | Piperazine (unspecified) | Children | Not specified | Cure rates confirmed | [10] |

| Ascaris lumbricoides (Roundworm) | Piperazine Citrate | Adults & Children | 50 mg/kg daily for 5 days | Effective | [7][11] |

| Ascaris lumbricoides (Roundworm) | Piperazine (unspecified) | Children (2-8 years) | 2 grams once daily for 1 day | Standard Treatment | [12] |

| Ascaris lumbricoides (Roundworm) | Piperazine (unspecified) | Children (8-14 years) | 2 grams twice daily for 1 day | Standard Treatment | [12] |

| Ascaris lumbricoides (Roundworm) | Piperazine (unspecified) | Adults & Teenagers | 2 grams three times daily for 1 day | Standard Treatment | [12] |

| Various Helminths | Piperazine Adipate | Humans & Animals | Varies | Effective against Oxyuris, Ascaris | [6] |

Experimental Protocols

Historical Synthesis of Piperazine

The industrial synthesis of piperazine in the early era was primarily achieved through the ammoniation of ethanolamine or 1,2-dichloroethane at high temperatures and pressures over a catalyst.[3][12]

Methodology:

-

Reactants: Ethanolamine and ammonia.

-

Conditions: The reactants are passed over a catalyst (e.g., a metallic catalyst) in a high-pressure reactor.

-

Reaction: The reaction yields a mixture of ethyleneamines, including ethylenediamine, diethylenetriamine, and piperazine as a side product.[3]

-

Separation: The resulting mixture is subjected to fractional distillation to isolate piperazine from the other products.[12]

-

Alternative Method: Another early method involved the reduction of pyrazine using sodium in ethanol.[1][3]

Caption: Workflow for the historical synthesis of piperazine.

In Vitro Anthelmintic Activity Assay (Reconstructed Protocol)

While detailed protocols from the 1950s are scarce, modern studies evaluating new anthelmintics still use piperazine citrate as a standard reference, employing methods that reflect the principles of early research. The following is a representative protocol for an in vitro assay using earthworms (Pheretima posthuma or Eisenia fetida), which were common models.[13][14]

Objective: To determine the time to paralysis and death of worms upon exposure to piperazine.

Materials:

-

Adult Indian earthworms (Pheretima posthuma).

-

Piperazine citrate (Reference Standard).

-

Normal saline solution.

-

Petri dishes.

Methodology:

-

Preparation: Prepare different concentrations of the standard drug (piperazine citrate) in normal saline. A control group with only normal saline is also prepared.

-

Acclimatization: Wash the collected earthworms with normal saline to remove any fecal matter.

-

Exposure: Place individual worms (or a small group) into petri dishes containing the prepared solutions. Each dish represents a different concentration or the control.

-

Observation: Observe the worms and record the time taken for the onset of paralysis and the time of death.

-

Paralysis: Determined by the cessation of movement, even when stimulated with a pin or shaken.

-

Death: Confirmed by placing the non-motile worms in warm water (50°C) and observing for any movement. A lack of movement indicates death.

-

-

Data Analysis: Compare the time to paralysis and death across different concentrations of piperazine citrate against the control group.

References

- 1. Piperazine [chemeurope.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. What is Piperazine used for? [synapse.patsnap.com]

- 5. Piperazine | drug | Britannica [britannica.com]

- 6. US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 10. Piperazine in the treatment of threadworms in children; report on a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of multiple intestinal worm infections with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine: Synthesis, Dosage & Structure | Study.com [study.com]

- 13. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 14. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]

An In-depth Technical Guide on the Role of Piperazine Phosphate in Veterinary Parasitology

Executive Summary: Piperazine and its salts, including piperazine phosphate, have long served as a foundational anthelmintic in veterinary medicine. This technical guide provides a comprehensive analysis of this compound's mechanism of action, pharmacokinetic profile, efficacy, and the experimental protocols used for its evaluation. Primarily targeting ascarids, piperazine acts as a selective agonist on the parasite's gamma-aminobutyric acid (GABA) receptors, inducing flaccid paralysis and subsequent expulsion from the host. While generally safe and well-tolerated across a range of domestic animals, the emergence of resistance necessitates rigorous and standardized evaluation. This document offers detailed methodologies for key in vitro and in vivo assays and presents quantitative data on dosage and toxicity to support research, drug development, and informed clinical use.

Core Mechanism of Action

Piperazine's anthelmintic activity is primarily centered on its function as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1] This interaction is the cornerstone of its paralytic effect on susceptible parasites.

GABA Receptor Agonism

In nematodes, GABA receptors are critical components of the peripheral neuromuscular system that mediate muscle inhibition.[1] This is a key physiological distinction from their vertebrate hosts, where GABAergic signaling is mainly confined to the central nervous system, forming the basis for piperazine's selective toxicity.[1][2]

Piperazine binds to and activates these GABA receptors on the parasite's muscle cells.[3][4] This activation opens chloride ion (Cl-) channels, causing an influx of negatively charged chloride ions.[1] The subsequent ion influx leads to hyperpolarization of the muscle cell membrane, rendering it less responsive to excitatory stimuli.[1][3] This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[2][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is passively expelled by normal peristalsis.[3][4]

Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.

Secondary Mechanisms

Some studies suggest that piperazine may also interfere with the production of succinate, a key component in the energy metabolism of Ascaris muscle.[1][5][6] This inhibition of energy management could further contribute to the drug's paralytic effect.[5][6]

Pharmacokinetics and Efficacy

Piperazine salts are readily absorbed from the gastrointestinal tract following oral administration.[5][6][7] Peak plasma levels are typically reached 1 to 2 hours after administration.[6] The drug is excreted rapidly, primarily through the urine, with a significant portion remaining as unchanged piperazine.[6][7] Urinary excretion can be detected as early as 30 minutes and is generally complete within 24 hours.[5][6]

Piperazine's spectrum of activity is primarily focused on ascarids (roundworms) and some other nematodes.[5][7] It is commonly used in swine, horses, poultry, and as an over-the-counter dewormer for dogs and cats.[7]

| Parameter | Value / Description | Species |

| Absorption | Readily absorbed from the GI tract.[5][7] | General |

| Peak Plasma Time | 1 to 2 hours post-administration.[6] | General |

| Excretion Route | Primarily urine (~55%), some in feces (~16%).[6] | Pigs |

| Excretion Rate | Detectable in urine at 30 mins; ~45% of dose excreted in 24 hrs.[5][6] | Pigs |

| Metabolism | A portion is metabolized, but 60-80% is excreted unchanged.[6][7] | Pigs |

Table 1: Pharmacokinetic Parameters of Piperazine

| Parasite | Host Species | Efficacy (%) | Dosage (mg/kg) |

| Ascaridia galli (Mature) | Broiler Chickens | 83% | 64 |

| Ascaridia galli (Mature) | Broiler Chickens | 94% | 100 |

| Ascaridia galli (Mature & Immature) | Broiler Chickens | 100% | 200 |

| Parascaris spp. | Foals | 46.76% | 350 |

Table 2: Efficacy of Piperazine Salts Against Key Veterinary Parasites. [8][9] Note the significantly lower efficacy against Parascaris spp. in the cited study, indicating potential resistance.

Quantitative Data Summary

Dosage and toxicity can vary based on the specific piperazine salt used, as each contains a different percentage of the active piperazine base.[6] For example, this compound contains 42% piperazine base.[6]

| Host Species | Recommended Dosage (as salt) |

| Cattle, Buffalo | 25-50 g / 100 kg body weight[10] |

| Horses | 25-30 g / 100 kg body weight[10] |

| Sheep, Goats | 4-8 g / 10 kg body weight[10] |

| Pigs | 3.5 g / 10 kg body weight (in feed) |

| Dogs, Cats | 50-110 mg/kg[11] |

| Poultry (< 6 weeks) | 50 mg/bird[12] |

| Poultry (> 6 weeks) | 100 mg/bird[12] |

Table 3: General Recommended Veterinary Dosages of Piperazine

Piperazine is generally considered to have a wide safety margin.[7][13] However, overdose can lead to neurotoxic and gastrointestinal side effects.[6][7]

| Salt | Species | Route | LD50 Value (mg/kg) |

| This compound | Mouse | Oral | 22,350[13][14] |

| Piperazine Citrate | Rat | Oral | 11,200[14] |

| Piperazine Citrate | Mouse | Oral | 8,500[14] |

| Piperazine Adipate | Rat | Oral | 7,900[6] |

| Piperazine (Base) | Rat | Oral | 7,900[6] |

| Piperazine (Base) | Mouse | Oral | 11,400[6] |

Table 4: Acute Oral Toxicity (LD50) of Piperazine Salts

Key Experimental Protocols

Standardized protocols are essential for evaluating the efficacy of anthelmintics like this compound and for monitoring the development of resistance.

In Vitro Efficacy: Larval Motility Assay

This assay determines the concentration of a drug required to induce paralysis in nematode larvae.

Methodology:

-

Parasite Collection: Obtain nematode eggs from the feces of infected animals or from the uteri of adult female worms.

-

Larval Culture: Culture the eggs to the desired larval stage (e.g., L3) under controlled conditions of temperature and humidity.

-

Assay Preparation: Prepare serial dilutions of this compound in a suitable buffer or culture medium in a multi-well plate (e.g., 96-well).

-

Larval Exposure: Add a standardized number of larvae to each well. Include positive (a known effective anthelmintic) and negative (solvent only) controls.

-

Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

-

Motility Assessment: Observe the larvae under a microscope at set time points. Score motility based on a defined scale (e.g., 0 = paralyzed/dead, 5 = vigorous movement).

-

Data Analysis: Calculate the percentage of paralyzed larvae at each concentration. Determine the EC50 (Effective Concentration to paralyze 50% of larvae) using non-linear regression analysis.

Caption: Experimental workflow for an in vitro larval motility assay.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for evaluating anthelmintic efficacy in live animals.[9]

Methodology:

-

Animal Selection: Select a group of naturally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).

-

Group Allocation: Randomly divide the animals into a treatment group and an untreated control group.

-

Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.

-

Fecal Egg Count (Day 0): Determine the number of eggs per gram (EPG) of feces for each animal using a standardized technique (e.g., McMaster).

-

Treatment: Administer the calculated dose of this compound to the treatment group. The control group receives a placebo or no treatment.

-

Post-Treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals.

-

Fecal Egg Count (Post-Treatment): Determine the post-treatment EPG for each animal.

-

Data Analysis: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the formula: % Reduction = [1 - (T2 / T1)] x 100 (where T1 and T2 are the mean EPG of the treated group on Day 0 and Day 14, respectively, after adjusting for any changes in the control group).

Caption: Experimental workflow for the in vivo Fecal Egg Count Reduction Test.

Conclusion

This compound remains a relevant compound in veterinary parasitology due to its targeted mechanism of action against ascarids and its established safety profile. Its role as a GABA receptor agonist provides a clear pathway for its anthelmintic effects. However, its relatively narrow spectrum and the documented emergence of resistance in certain parasite populations underscore the need for continued surveillance and research. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate piperazine's efficacy, optimize its use, and explore its potential in combination therapies to ensure its continued utility in managing parasitic infections in veterinary medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 4. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. parasitipedia.net [parasitipedia.net]

- 7. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. revistas.uece.br [revistas.uece.br]

- 10. squarepharma.com.bd [squarepharma.com.bd]

- 11. Piperazine (Pipa-Tabs®) for Dogs and Cats [petplace.com]

- 12. poultrydvm.com [poultrydvm.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

An In-depth Technical Guide to the Pharmacology of Piperazine Salts in Helminth Infections

Introduction

Piperazine and its various salt forms (e.g., citrate, adipate, phosphate) are anthelmintic agents that have been utilized for decades in both human and veterinary medicine to treat infections caused by intestinal nematodes.[1][2][3] Despite the development of newer broad-spectrum anthelmintics, piperazine remains a relevant therapeutic option, particularly for infections with Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[2][4][5] This technical guide provides a comprehensive overview of the pharmacology of piperazine, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is achieved through its action as a selective agonist of γ-aminobutyric acid (GABA) receptors on the muscle cells of susceptible nematodes.[2][6][7] This interaction is the cornerstone of its paralytic effect on the worms.

Signaling Pathway

In nematodes, unlike in their vertebrate hosts, GABA receptors are key components of the peripheral neuromuscular system that mediate muscle inhibition.[2][8] In vertebrates, GABAergic signaling is primarily confined to the central nervous system.[2][9] This physiological distinction provides the basis for piperazine's selective toxicity.

Piperazine binds to and activates these nematode-specific GABA receptors, which are ligand-gated chloride ion channels.[2][7][10] This activation leads to an influx of chloride ions (Cl⁻) into the muscle cell, causing hyperpolarization of the cell membrane.[2][6] The sustained hyperpolarized state renders the muscle cell less responsive to excitatory stimuli, resulting in a flaccid paralysis of the helminth.[2][6] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled by normal peristaltic activity.[2][5] Some evidence also suggests that piperazine may interfere with succinate production, a key element in the energy metabolism of Ascaris muscle, further contributing to the paralytic effect.[2]

Pharmacokinetics of Piperazine

The therapeutic efficacy of piperazine is governed by its absorption, distribution, metabolism, and excretion (ADME). While different salt forms are used to improve stability and solubility, the pharmacokinetic behavior is generally attributed to the piperazine base.[3][11]

-

Absorption: Piperazine salts are readily absorbed from the gastrointestinal tract following oral administration.[4][11] Peak plasma concentrations (Tmax) are typically reached within 1 to 4 hours.[11][12][13]

-

Distribution: The drug is widely distributed throughout the body.[12]

-

Metabolism: A portion of the absorbed dose (approximately 25%) is metabolized, primarily in the liver.[10][13]

-

Excretion: Piperazine is excreted rapidly, mainly through the urine as both unchanged drug and metabolites.[11][12][13] A significant fraction of the dose can be detected in the urine within 24 hours.[11][13]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the general pharmacokinetic parameters of piperazine in humans. These values can vary based on the specific salt, dosage, and individual patient factors.

| Pharmacokinetic Parameter | Value / Observation | References |

| Time to Peak (Tmax) | 1 - 4 hours | [10][12][13] |

| Protein Binding | 60 - 70% | [13] |

| Metabolism | ~25% metabolized in the liver | [10][13] |

| Elimination Half-Life (t½) | Highly variable | [10][12][13] |

| Primary Excretion Route | Urine | [11][12][13] |

Clinical Efficacy and Spectrum of Activity

Piperazine exhibits a narrow spectrum of activity, with high efficacy against mature intestinal roundworms.[14] Its primary clinical applications are in the treatment of ascariasis and enterobiasis.[4][7]

-

Ascaris lumbricoides (Roundworm): Piperazine is highly effective. A single dose can achieve a cure, though a two-day course is often recommended to ensure complete eradication.[15][16]

-

Enterobius vermicularis (Pinworm): A seven-day course of treatment is typically effective for pinworm infestations.[15] To prevent re-infection, a second course after two weeks is common.[9]

Data Presentation: Clinical Efficacy

The table below presents clinical efficacy data from studies on piperazine citrate.

| Helminth Infection | Treatment Regimen | Number of Patients | Cure Rate | Reference |

| Ascariasis | Single dose of piperazine citrate | 46 | 74% (34 cured) | [15] |

| Ascariasis | Two-day course of piperazine citrate | 53 | 94% (50 cured) | [15] |

| Enterobiasis | Seven-day course of piperazine citrate | 60 | High (not quantified) | [15] |

Mechanisms of Resistance

While not as extensively characterized as resistance to other anthelmintic classes like benzimidazoles, resistance to piperazine is a concern.[6][17] The primary suspected mechanisms involve alterations that prevent the drug from effectively paralyzing the parasite.[6]

-

Target Receptor Alterations: Changes in the amino acid sequence of the GABA receptor subunits could reduce the binding affinity of piperazine, making it less effective at opening the chloride channels.[6]

-

Decreased Drug Accumulation: This could occur via reduced drug uptake or increased drug efflux, potentially through the upregulation of P-glycoprotein (P-gp) pumps that actively transport piperazine out of the parasite's cells.[6]

-

Enhanced Drug Metabolism: Increased activity of metabolic enzymes could lead to a more rapid breakdown of piperazine into inactive metabolites.[6]

Experimental Protocols

The evaluation of anthelmintic compounds like piperazine involves standardized in vitro and in vivo assays, as well as pharmacokinetic studies.

Experimental Protocol 1: In Vitro Adult Worm Motility Assay

This assay is a primary screening method to assess the direct effect of a compound on the viability and motor function of adult helminths.

-

Parasite Collection: Adult nematodes (e.g., Ascaris suum from pigs as a model for A. lumbricoides) are collected from the intestines of freshly slaughtered, naturally infected hosts.

-

Preparation: Worms are washed thoroughly in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) maintained at 37°C to remove intestinal contents.

-

Assay Setup: Individual or small groups of worms are placed in petri dishes containing the culture medium.

-

Drug Exposure: Test compounds (piperazine salts) are added at various concentrations. A negative control (medium only) and a positive control (e.g., levamisole) are included.

-

Incubation: The plates are incubated at 37°C.

-

Observation: Worm motility is observed and scored at regular time intervals (e.g., 2, 4, 6, 8, 24 hours). Paralysis is noted when worms show no movement, even after gentle prodding. The time to paralysis for 50% or 100% of the worms (EC₅₀/EC₁₀₀) is determined.

Experimental Protocol 2: Comparative Pharmacokinetic Study Workflow

This workflow is designed to compare the ADME profiles of different piperazine salts.

-

Subject Selection: A cohort of healthy human volunteers or a relevant animal model (e.g., dogs, pigs) is selected.[11][18] Subjects are divided into groups, with each group receiving a different piperazine salt.

-

Dosing: A single oral dose of a specific piperazine salt (e.g., citrate, adipate, phosphate) is administered to each group.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Urine may also be collected over a 24-hour period.

-

Sample Processing: Plasma is separated from blood samples via centrifugation. All samples are stored at -80°C until analysis.

-

Bioanalysis: The concentration of piperazine (and any known metabolites) in plasma and urine is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each salt form using non-compartmental analysis.

-

Statistical Comparison: Statistical tests are performed to determine if there are significant differences in the pharmacokinetic profiles of the different salts.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 5. What is Piperazine used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Piperazine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. parasitipedia.net [parasitipedia.net]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. TREATMENT OF ENTEROBIASIS AND ASCARIASIS WITH PIPERAZINE | CoLab [colab.ws]

- 16. binasss.sa.cr [binasss.sa.cr]

- 17. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assay Using Piperazine Phosphate

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, CN – December 24, 2025 – For researchers, scientists, and drug development professionals engaged in anthelmintic drug discovery, a standardized and reproducible in vitro assay is critical for the preliminary screening of potential drug candidates. This document provides a detailed protocol for an in vitro anthelmintic assay using Piperazine Phosphate as a reference standard and the Indian earthworm, Pheretima posthuma, as a model organism.

Introduction

Helminth infections are a major global health concern, affecting a significant portion of the world's population, particularly in developing countries. The emergence of anthelmintic resistance necessitates the development of new and effective drugs. The in vitro assay described herein offers a simple, cost-effective, and reliable method for the initial evaluation of the anthelmintic potential of novel compounds. Pheretima posthuma is a widely used model organism due to its anatomical and physiological resemblance to intestinal roundworms.[1][2] Piperazine, a drug that causes flaccid paralysis in helminths, serves as a positive control to validate the assay.[3][4][5]

Mechanism of Action: Piperazine

Piperazine acts as an agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular system of nematodes.[4][6] This leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cell membrane. The resulting muscle relaxation leads to flaccid paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body.[5][6]

References

- 1. Determination of Anthelmintic Activity of the Leaf and Bark Extract of Tamarindus Indica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. benchchem.com [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. phytojournal.com [phytojournal.com]

- 6. ijmpronline.com [ijmpronline.com]

Application Notes and Protocols for the Investigative Use of Piperazine Phosphate as a Buffering Agent in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. This is typically achieved through a combination of a carbon dioxide (CO2) enriched atmosphere and a bicarbonate-based buffering system, or by supplementing the culture medium with a stable chemical buffer. While HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) are widely used zwitterionic buffers containing a piperazine ring, the use of simple piperazine salts like piperazine phosphate for this purpose is not well-documented in scientific literature.[1][2][3]

This document provides a hypothetical framework for the investigation of this compound as a potential buffering agent in cell culture. The information is extrapolated from the chemical properties of piperazine and phosphate, as well as from established protocols for other biological buffers. Researchers should note that the protocols and data presented are for investigative purposes and require thorough validation before adoption.

Potential Rationale for Investigation:

-

High Buffering Capacity: Bis-piperazine-type buffer agents have been shown to possess a two-fold larger buffering capacity than HEPES.[4]

-

Physiologically Relevant pH Range: A 1% solution of this compound in water exhibits a pH between 6.0 and 6.5, suggesting its potential to buffer within a physiologically relevant range upon titration.[5]

Properties of Piperazine-Based Buffers

A comparison of this compound with the commonly used piperazine-derived buffers, HEPES and PIPES, is essential for understanding its potential advantages and disadvantages.

| Property | This compound (Hypothesized) | HEPES | PIPES |

| Chemical Name | Piperazine dihydrogen phosphate | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | Piperazine-N,N'-bis(2-ethanesulfonic acid) |

| pKa (at 25°C) | pKa1 ~5.7, pKa2 ~9.8 (of piperazine) | pKa = 7.5 | pKa = 6.8 |

| Effective pH Range | To be determined experimentally (likely 6.0-7.0) | 6.8 - 8.2[2][3] | 6.1 - 7.5[2][3] |

| Solubility | Soluble in water | High solubility in water[2][3] | Insoluble in water; soluble in NaOH solution[2][3] |

| Cytotoxicity | Requires evaluation; some piperazine derivatives show cytotoxicity at micromolar concentrations.[6][7][8] | Generally low toxicity at typical working concentrations (10-25 mM).[9] | Generally low toxicity. |

| Metal Ion Binding | Low | Negligible[10] | Forms complexes with some metal ions. |

| Phototoxicity | Unknown | Can produce hydrogen peroxide when exposed to light in the presence of riboflavin.[10] | Not reported. |

Proposed Experimental Workflow for Validation

The following workflow is proposed for the systematic evaluation of this compound as a cell culture buffering agent.

References

- 1. Piperazine (PIPES) Buffer Solutions | Thermo Fisher Scientific [thermofisher.com]

- 2. Don't buy the wrong one, PIPES and HEPES buffers are very different [m.yunbangpharm.com]

- 3. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]

- 9. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 10. HEPES - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Formulation of Piperazine Phosphate in Controlled-Release Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation and evaluation of controlled-release tablets of piperazine phosphate, a freely water-soluble anthelmintic drug. The focus is on the development of hydrophilic matrix tablets using Hydroxypropyl Methylcellulose (HPMC) as the rate-controlling polymer. Detailed protocols for tablet preparation, in-vitro release studies, and quantitative analysis are provided, along with representative data to guide researchers in their formulation development endeavors.

Introduction